1-(1-Naphthylmethyl)piperazine
Description
Overview of Piperazine (B1678402) Derivatives in Medicinal Chemistry
Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, serves as a crucial scaffold in medicinal chemistry. researchgate.netnih.gov Its structural versatility and amenability to chemical modification have made it a privileged structure in drug discovery, leading to the development of numerous bioactive molecules with a wide range of therapeutic applications. bohrium.comnih.gov The presence of two nitrogen atoms allows for the creation of derivatives with modulated pharmacological properties, making piperazine a key component in many clinically significant drugs. researchgate.netbohrium.com
The physicochemical properties of the piperazine ring contribute significantly to its prevalence in drug design. The two opposing nitrogen atoms provide a large polar surface area and opportunities for hydrogen bond donors and acceptors. bohrium.comnih.gov These characteristics often lead to improved aqueous solubility and favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for oral bioavailability. bohrium.comnih.gov Furthermore, the relative rigidity of the ring structure can enhance binding affinity and specificity to biological targets. bohrium.comnih.gov
Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities. researchgate.net They are integral to drugs targeting the central nervous system, including antipsychotic, antidepressant, and anxiolytic agents. nih.gov Beyond neuropharmacology, these compounds have shown significant potential as antimicrobial agents against bacteria, fungi, and parasites, as well as anticancer agents. researchgate.netthieme-connect.com The ability to introduce various substituents onto the piperazine core allows medicinal chemists to fine-tune the structure-activity relationship (SAR), optimizing potency and selectivity for the intended biological target. researchgate.netbohrium.com This adaptability has cemented the role of piperazine derivatives as a versatile and valuable tool in the ongoing search for new therapeutic agents. nih.gov
Historical Context of Efflux Pump Inhibitor (EPI) Discovery and Development
The emergence of antimicrobial resistance (AMR) as a major global health threat has spurred research into novel strategies to combat multidrug-resistant (MDR) bacteria. mdpi.com One of the key mechanisms bacteria employ to resist antibiotics is the active extrusion of these drugs from the cell via efflux pumps. nih.govwikipedia.org These transmembrane proteins, particularly the Resistance-Nodulation-Division (RND) family in Gram-negative bacteria, can recognize and expel a wide variety of structurally diverse compounds, rendering many antibiotics ineffective. mdpi.comacs.org
The concept of inhibiting these efflux pumps to restore antibiotic susceptibility began to gain traction in the late 1990s. nih.govasm.org The discovery of P-glycoprotein in eukaryotic cells in 1976 had already established the role of efflux pumps in drug resistance. wikipedia.org In bacteria, the search for compounds that could block this resistance mechanism, known as efflux pump inhibitors (EPIs), marked a significant shift in antimicrobial research. The primary goal was to develop EPIs as "adjuvant" drugs, to be co-administered with existing antibiotics to restore their efficacy against resistant strains. nih.govhksmp.com
One of the first and most widely studied EPIs was a peptidomimetic compound, Phenylalanine-Arginine-β-naphthylamide (PAβN), also known as MC-207,110. mdpi.com Discovered in the late 1990s through a screening of around 200,000 compounds, PAβN was shown to potentiate the activity of antibiotics like fluoroquinolones and macrolides against Gram-negative bacteria such as Pseudomonas aeruginosa by inhibiting RND efflux pumps. mdpi.comhksmp.com While PAβN demonstrated the viability of the EPI concept, its clinical development was hampered by issues of toxicity and instability in biological systems. nih.gov Nevertheless, its discovery catalyzed further research, leading to the exploration of numerous other chemical classes, including quinoline (B57606) derivatives, natural products, and arylpiperazines, in the quest for potent and non-toxic EPIs. nih.govacs.org
Identification and Initial Characterization of 1-(1-Naphthylmethyl)piperazine (NMP) as an Efflux Pump Inhibitor
This compound (NMP) emerged from research efforts to identify novel, non-peptidic EPIs. It was identified as a moderately active compound capable of reversing multidrug resistance in Escherichia coli strains that overexpress RND-type efflux pumps, such as the AcrAB-TolC system. frontiersin.orgoup.comoup.com NMP, an arylpiperazine derivative, represents a distinct chemical class from the pioneering peptidomimetic EPIs like PAβN. oup.com
Initial characterization studies demonstrated that NMP functions by inhibiting bacterial efflux pumps, thereby increasing the intracellular concentration of antibiotics that are substrates of these pumps. oup.com This mechanism was confirmed through experiments measuring the intracellular accumulation of fluorescent dyes, such as ethidium (B1194527) bromide, a known efflux pump substrate. In the presence of NMP, the accumulation of ethidium bromide inside bacterial cells increased, indicating that the pump's ability to expel the substance was compromised. frontiersin.orgoup.com
NMP was found to potentiate the activity of several antibiotics against various Gram-negative bacteria. frontiersin.org For instance, it significantly reduced the minimum inhibitory concentrations (MICs) of fluoroquinolones like levofloxacin (B1675101) against clinical isolates of E. coli. oup.com Further research showed NMP could also reverse MDR in other clinically relevant pathogens, including Klebsiella pneumoniae, Acinetobacter baumannii, and Enterobacter aerogenes. frontiersin.orgnih.gov While NMP itself did not progress to clinical use, its discovery and characterization provided a valuable chemical scaffold for the development of new EPIs and a tool for studying the function and structure of bacterial efflux pumps. asm.orgnih.gov
Research Findings on NMP Activity
The table below summarizes the effect of this compound (NMP) on the susceptibility of clinical E. coli isolates to various antimicrobial agents. A significant effect, defined as a ≥4-fold reduction in the Minimum Inhibitory Concentration (MIC) upon addition of NMP, was observed for specific agents.
| Antimicrobial Agent | Percentage of Isolates with ≥4-fold MIC Reduction in the Presence of NMP (100 mg/L) |
|---|---|
| Levofloxacin | Significant Effect |
| Linezolid (B1675486) | Significant Effect |
| Ethidium Bromide | Significant Effect |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-7-15-13(4-1)5-3-6-14(15)12-17-10-8-16-9-11-17/h1-7,16H,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYDREHWXXUUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50961056 | |
| Record name | 1-[(Naphthalen-1-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40675-81-8 | |
| Record name | 1-[(Naphthalen-1-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50961056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-Naphthylmethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanisms of Action As an Efflux Pump Inhibitor
Interaction with Resistance-Nodulation-Division (RND) Efflux Pumps
NMP has been shown to be particularly effective against Gram-negative bacteria that overexpress Resistance-Nodulation-Division (RND) type efflux pumps, such as Escherichia coli and Klebsiella pneumoniae. frontiersin.orgoup.comoup.com RND pumps are a major cause of MDR in these bacteria, capable of extruding a wide variety of chemically unrelated antimicrobial compounds. oup.comoup.com NMP's ability to counteract this resistance is linked to its specific interactions with these pumps.
Specific Binding Sites and Molecular Interactions (e.g., AcrB binding site)
The primary target of NMP within the RND family is the AcrB transporter protein, a key component of the AcrAB-TolC efflux pump in E. coli. frontiersin.orgnih.gov Computational docking studies and molecular dynamics simulations have provided insights into the specific binding interactions. NMP is predicted to bind to the distal (deep) binding pocket of the AcrB protomer. asm.orgpnas.org This binding pocket is rich in phenylalanine residues, and NMP specifically interacts with a lower subdomain of this pocket, sometimes referred to as the "cave". frontiersin.orgpnas.org
Mutagenesis studies have further pinpointed residues crucial for NMP's inhibitory activity. For instance, a double mutation (G141D and N282Y) near the outer face of the distal binding pocket has been shown to significantly reduce the synergistic activity of NMP with antibiotics like linezolid (B1675486). nih.gov This suggests that these residues are important for the trapping of NMP within the pump. nih.gov Other residues, such as G288 and A279, have also been identified as relevant for efflux inhibition by NMP. nih.gov
Competitive vs. Non-competitive Inhibition Mechanisms
The precise inhibitory mechanism of 1-(1-Naphthylmethyl)piperazine (NMP) is complex and appears to involve elements of competitive inhibition. frontiersin.org Competitive inhibitors typically bind to the same active site as the substrate, directly competing for binding. libretexts.orgyoutube.com In the context of efflux pumps, NMP is considered a substrate for the AcrAB-TolC pump. nih.gov Molecular dynamics simulations suggest that during the transport process, NMP moves from the proximal to the distal pocket. nih.gov However, instead of being expelled, it is thought to "straddle" the G-loop of the protein, which interferes with the normal transport of other substrates, leading to the reversal of drug resistance. nih.gov This mode of action, where the inhibitor is also a substrate and obstructs the transport pathway, aligns with a competitive inhibition model. frontiersin.org
In contrast, a non-competitive inhibitor binds to a different site on the enzyme (an allosteric site), changing the enzyme's shape and preventing it from binding to its substrate. libretexts.orgyoutube.com While NMP's primary interaction is within the substrate binding pocket, its broader effects on membrane potential could indirectly impact pump function, a characteristic that can sometimes be associated with non-competitive mechanisms. However, the direct interference with substrate transport points more strongly towards a competitive mode of action. nih.govfrontiersin.org
Effects on Efflux Pump Activity and Substrate Accumulation (e.g., Ethidium (B1194527) Bromide, Fluoroquinolones)
A key indicator of efflux pump inhibition is the increased intracellular accumulation of known pump substrates. oup.comoup.com Studies have consistently demonstrated that NMP increases the intracellular concentration of compounds like ethidium bromide and various fluoroquinolones (e.g., levofloxacin) in bacteria overexpressing RND-type efflux pumps. oup.comoup.comnih.govasm.org This effect is dose-dependent and confirms that NMP is indeed blocking the pump's ability to expel these substances. nih.gov
The practical consequence of this increased substrate accumulation is the potentiation of antibiotics. In the presence of NMP, the minimum inhibitory concentrations (MICs) of several antibiotics against multidrug-resistant bacteria are significantly reduced. oup.comsemanticscholar.org For example, NMP has been shown to lower the MICs of fluoroquinolones, tetracycline (B611298), chloramphenicol (B1208), and linezolid by four-fold or more in clinical isolates of E. coli. oup.com This restoration of antibiotic susceptibility highlights the potential of NMP as an adjuvant therapy. mdpi.comacs.org
Table 1: Effect of this compound (NMP) on the Activity of Various Antibiotics
| Antibiotic Class | Specific Antibiotic | Bacterial Species | Observed Effect with NMP |
|---|---|---|---|
| Fluoroquinolones | Levofloxacin (B1675101) | E. coli, Enterobacteriaceae | 4-fold or greater reduction in MIC. oup.comoup.com |
| Fluoroquinolones | Ciprofloxacin (B1669076) | E. coli | At least fourfold decrease in MIC. semanticscholar.org |
| Fluoroquinolones | Moxifloxacin | P. aeruginosa | Strong potentiation. mdpi.com |
| Tetracyclines | Tetracycline | E. coli | 4-fold or more reduction in MIC. oup.com |
| Phenicols | Chloramphenicol | E. coli | 4-fold or more reduction in MIC. oup.com |
| Oxazolidinones | Linezolid | E. coli | 4-fold or greater reduction in MIC. oup.comresearchgate.net |
| Macrolides | Clarithromycin | E. coli | Susceptibility enhanced. nih.gov |
| Ansamycins | Rifampicin | E. coli | Susceptibility enhanced. nih.gov |
| β-Lactams | Oxacillin | E. coli | 4-fold or more reduction in MIC. oup.com |
| Dyes | Ethidium Bromide | E. coli | Increased intracellular accumulation. oup.comnih.gov |
Broader Impact on Bacterial Physiology and Membrane Integrity
Membrane Destabilization in Multi-Drug Resistant Bacteria
Research has shown that NMP can cause membrane destabilization in multidrug-resistant bacteria, such as K. pneumoniae. frontiersin.orgnih.gov This effect has been observed through various assays, including those measuring β-lactamase activity and transmission electron microscopy. frontiersin.org The destabilization appears to affect both the inner and outer membranes and occurs relatively quickly, within 15 minutes of exposure to NMP. frontiersin.orgnih.gov This membrane disruption is thought to contribute to the inhibition of efflux pumps, possibly by impairing the proton motive force that powers them. frontiersin.org
Alteration of Cell Wall and Membrane Potential
NMP treatment has been shown to alter the bacterial cell wall and reduce the membrane potential. frontiersin.orgnih.gov The destabilization of the cell wall has been demonstrated using nitrocefin (B1678963) assays. nih.gov Furthermore, studies using fluorescent probes have indicated that NMP can cause a significant reduction in the bacterial membrane potential, an effect that is concentration-dependent. nih.gov This depolarization of the inner membrane is postulated to impair ATP production, which in turn would lead to the inhibition of efflux pumps that rely on the proton motive force. frontiersin.orgnih.gov
Table 2: Physiological Effects of this compound (NMP) on Bacteria
| Physiological Parameter | Bacterial Species | Observed Effect of NMP | Reference |
|---|---|---|---|
| Membrane Integrity | K. pneumoniae | Destabilization of inner and outer membranes. | frontiersin.orgnih.gov |
| Cell Wall | K. pneumoniae | Destabilization. | nih.gov |
| Membrane Potential | K. pneumoniae | Significant reduction at 0.5 MIC. | nih.gov |
| Biofilm Formation | K. pneumoniae | Reduced biofilm formation. | frontiersin.org |
Influence on Bacterial Metabolism and Respiration
While this compound (NMP) is widely recognized as an efflux pump inhibitor (EPI), particularly against the Resistance-Nodulation-Cell Division (RND) family of pumps in Gram-negative bacteria, its mechanism extends beyond simple competitive binding. acs.orgdergipark.org.tr Research indicates that a significant aspect of its inhibitory action is linked to its disruptive effects on the bacterial cell membrane and the subsequent impairment of cellular metabolism and respiration. frontiersin.orgnih.gov
A key hypothesis suggests that NMP's ability to inhibit efflux pumps is a secondary effect derived from its primary action as a membrane-destabilizing agent. frontiersin.orgnih.gov In multidrug-resistant (MDR) bacteria such as Klebsiella pneumoniae, exposure to sub-inhibitory concentrations of NMP has been shown to cause destabilization of both the inner and outer bacterial membranes. frontiersin.orgnih.gov This membrane disruption is a critical event because the inner membrane is the site of the electron transport chain, which is fundamental to bacterial respiration and energy production. nih.govnih.gov
The process of cellular respiration in bacteria generates a proton motive force (PMF) across the inner membrane—an electrochemical gradient essential for many cellular functions, including the synthesis of ATP. nih.govnih.gov RND-type efflux pumps, the primary targets of NMP, are directly powered by this PMF. nih.govacs.org By destabilizing the inner membrane, NMP dissipates the membrane potential. frontiersin.orgnih.gov This action effectively cuts off the power supply to the efflux pumps, impairing their ability to expel antibiotics from the cell. frontiersin.orgnih.gov It is postulated that this early membrane disruption leads to impaired ATP production, culminating in the observed inhibition of efflux pumps. frontiersin.orgnih.gov
Detailed research findings in K. pneumoniae MGH 78578 have substantiated this mechanism. frontiersin.orgnih.gov Using membrane potential-sensitive dyes and flow cytometry, studies have demonstrated a concentration-dependent effect of NMP on the bacterial membrane potential. frontiersin.org
Table 1: Effect of this compound (NMP) on Bacterial Membrane Potential in K. pneumoniae
| NMP Concentration (µg/mL) | NMP Concentration (Relative to MIC*) | Observed Effect on Membrane Potential | Reference |
| 125 | 0.25 MIC | Negligible reduction | frontiersin.org |
| 250 | 0.5 MIC | Significant reduction, similar to levels seen with the protonophore CCCP | frontiersin.org |
*MIC: Minimum Inhibitory Concentration
Furthermore, transcriptomic analysis (RNA-seq) of K. pneumoniae treated with NMP revealed that many genes involved in the envelope stress response and repair systems were upregulated. frontiersin.orgnih.gov This genetic response indicates a significant distortion in membrane homeostasis, corroborating the physical evidence of membrane destabilization. frontiersin.orgnih.gov The downregulation of the lsr operon, which is involved in biofilm production, was also noted as a consequence of NMP treatment. frontiersin.orgnih.gov
Antimicrobial Resistance Reversal by 1 1 Naphthylmethyl Piperazine
Reversal of Multidrug Resistance (MDR) in Gram-Negative Bacteria
1-(1-Naphthylmethyl)piperazine is an arylpiperazine derivative that has been identified as a broad-spectrum EPI. nih.gov It is particularly effective against bacteria that overexpress Resistance-Nodulation-Cell Division (RND) type efflux pumps. oup.comnih.gov By inhibiting these pumps, NMP increases the intracellular concentration of antibiotics, thereby resensitizing resistant bacteria to their effects. nih.gov Its activity has been documented across several species of the Enterobacteriaceae family, including Escherichia coli, Klebsiella pneumoniae, and Enterobacter aerogenes. nih.govoup.com
NMP has demonstrated significant activity in reversing MDR in E. coli. doi.org Its primary mechanism of action is the inhibition of RND-type efflux pumps, which are frequently overexpressed in MDR strains. nih.govasm.org
The efficacy of NMP has been evaluated in both clinical and laboratory settings. Studies have utilized a variety of E. coli strains, including 60 clinical isolates from human infections and 10 multidrug-resistant field strains isolated from animals. doi.orgresearchgate.netmicrobiologyresearch.org Research has also heavily relied on isogenic laboratory strains with defined genetic backgrounds, such as those specifically engineered to overexpress certain efflux pumps (e.g., AG112, which overexpresses AcrAB) or those with pump deficiencies (e.g., AG100A). nih.govmicrobiologyresearch.org This dual approach has allowed for a comprehensive understanding of NMP's activity, confirming its effectiveness in real-world resistant isolates and elucidating its mechanism of action through controlled laboratory models. researchgate.netmicrobiologyresearch.org
The addition of NMP significantly reduces the Minimum Inhibitory Concentrations (MICs) of several antibiotics against resistant E. coli. A reduction in MIC of four-fold or greater is generally considered significant. oup.com In studies involving clinical isolates, NMP at a concentration of 100 mg/L caused significant MIC reductions for levofloxacin (B1675101) and linezolid (B1675486) in over 50% of the isolates tested. doi.orgresearchgate.net
In laboratory strains of E. coli overexpressing AcrAB or AcrEF efflux pumps, NMP at 100 µg/ml reduced the MIC of levofloxacin by 8- to 16-fold. asm.org Similar reductions were observed for tetracycline (B611298) and chloramphenicol (B1208). oup.com In veterinary MDR isolates, NMP also prompted at least a four-fold decrease in the MICs of florfenicol, ciprofloxacin (B1669076), and tetracycline. microbiologyresearch.org Conversely, NMP has been shown to have no effect on the MIC of ampicillin (B1664943), indicating that ampicillin is not a substrate for the efflux pumps targeted by NMP. microbiologyresearch.org
| Antimicrobial Agent | Observed MIC Reduction with NMP | Strain Type | Reference |
|---|---|---|---|
| Levofloxacin | 8- to 16-fold | AcrAB/AcrEF overexpressing lab strains | asm.org |
| Levofloxacin | ≥ 4-fold in >50% of isolates | Clinical isolates | doi.orgresearchgate.net |
| Linezolid | ≥ 4-fold in >50% of isolates | Clinical isolates | doi.orgresearchgate.net |
| Tetracycline | ≥ 4-fold | AcrAB/AcrEF overexpressing lab strains | oup.com |
| Tetracycline | ≥ 4-fold | Veterinary MDR isolates | microbiologyresearch.org |
| Chloramphenicol | ≥ 4-fold | AcrAB/AcrEF overexpressing lab strains | oup.com |
| Florfenicol | ≥ 4-fold | Veterinary MDR isolates | microbiologyresearch.org |
| Ciprofloxacin | ≥ 4-fold | Veterinary MDR isolates | microbiologyresearch.org |
| Ampicillin | No effect | Veterinary MDR isolates & isogenic strains | microbiologyresearch.org |
The resistance-reversal activity of NMP is strongly correlated with the presence and activity of RND-type efflux pumps. oup.com Specifically, NMP is effective in E. coli strains that overexpress the AcrAB and AcrEF efflux pumps. nih.govasm.org Conversely, the compound shows no significant activity in pump-deficient mutant strains, confirming that its target is the efflux mechanism itself. nih.govoup.com The inhibition of these pumps by NMP leads to an increased intracellular accumulation of antimicrobial agents. nih.gov This has been demonstrated experimentally by measuring the increased intracellular concentration of substrates like levofloxacin and ethidium (B1194527) bromide in the presence of NMP. nih.govasm.orgnih.gov
NMP is also effective at reversing MDR in Klebsiella pneumoniae, another major Gram-negative pathogen. oup.comnih.gov Studies on fluoroquinolone-resistant clinical isolates of K. pneumoniae have shown that NMP has the greatest capacity to reverse resistance and inhibit efflux compared to other chemosensitizers. nih.gov The presence of NMP increased the susceptibility of these isolates to fluoroquinolones (like ciprofloxacin), tetracycline, and chloramphenicol in a concentration-dependent manner. nih.gov
In a broader study of Enterobacteriaceae, NMP consistently reduced the MIC of linezolid in K. pneumoniae clinical isolates. oup.com Significant effects, defined as a ≥4-fold MIC reduction, were also seen for levofloxacin and tetracycline in over 50% of the tested isolates. oup.com Furthermore, NMP has been shown to reduce the MIC of tigecycline (B611373) by 64- to 128-fold in pandrug-resistant K. pneumoniae isolates carrying a novel plasmid-encoded RND efflux pump. asm.org The mechanism in K. pneumoniae is also linked to the inhibition of the AcrAB-TolC efflux system, though secondary effects such as membrane destabilization have also been reported. nih.govfrontiersin.orgnih.gov
| Antimicrobial Agent | Observed MIC Reduction with NMP | Reference |
|---|---|---|
| Levofloxacin | ≥ 4-fold in >50% of isolates | oup.com |
| Linezolid | Consistent reduction (≥ 4-fold) | oup.com |
| Tetracycline | ≥ 4-fold in >50% of isolates | oup.com |
| Ciprofloxacin | Increased susceptibility | nih.gov |
| Chloramphenicol | Increased susceptibility | nih.gov |
| Tigecycline | 64- to 128-fold | asm.org |
The resistance-modifying activity of NMP extends to Enterobacter aerogenes (now also known as Klebsiella aerogenes). mdpi.comoup.com In a study of clinical isolates, NMP demonstrated significant effects on the MICs of multiple antibiotics. oup.com The addition of NMP led to a four-fold or greater reduction in the MICs of levofloxacin, tetracycline, and chloramphenicol in over 50% of the tested E. aerogenes isolates. oup.com Furthermore, NMP consistently reduced the MIC of linezolid in these isolates. oup.com This indicates that, as with E. coli and K. pneumoniae, NMP effectively inhibits the efflux pumps responsible for multidrug resistance in E. aerogenes. mdpi.comoup.com
| Antimicrobial Agent | Observed MIC Reduction with NMP | Reference |
|---|---|---|
| Levofloxacin | ≥ 4-fold in >50% of isolates | oup.com |
| Linezolid | Consistent reduction (≥ 4-fold) | oup.com |
| Tetracycline | ≥ 4-fold in >50% of isolates | oup.com |
| Chloramphenicol | ≥ 4-fold in >50% of isolates | oup.com |
Impact on Minimum Inhibitory Concentrations (MICs) of various Antimicrobials (e.g., Levofloxacin, Linezolid, Tetracycline, Chloramphenicol, Ampicillin, Florfenicol)
Citrobacter freundii
Studies have identified this compound as an effective agent in reversing multidrug resistance in clinical isolates of Citrobacter freundii. frontiersin.orgoup.comnih.gov Research into the effects of NMP on various members of the Enterobacteriaceae family has shown that it consistently reduces the minimum inhibitory concentration (MIC) of the antibiotic linezolid in C. freundii. oup.comnih.gov The potentiation of linezolid's activity suggests that NMP effectively inhibits the efflux pumps responsible for its extrusion in this species. oup.com A reduction in the MIC of an antibiotic by four-fold or more in the presence of an EPI is generally considered a significant effect. oup.comnih.gov
Table 1: Effect of this compound (NMP) on Citrobacter freundii
| Antibiotic | Observed Effect with NMP | Reference(s) |
|---|
Acinetobacter baumannii
The compound this compound has been shown to partially reverse multidrug resistance in the opportunistic pathogen Acinetobacter baumannii. nih.govresearchgate.net When tested at a concentration of 100 mg/L, NMP demonstrated greater activity than another well-known EPI, phenyl-arginine-β-naphthylamide (PAβN). nih.govresearchgate.net The effects of NMP were most pronounced on the susceptibility of A. baumannii to linezolid, chloramphenicol, and tetracycline. nih.gov This activity was not restricted to strains that overexpress the AdeB efflux pump, implying a broader mechanism of action or an effect on other efflux systems. nih.govmdpi.com
Interestingly, a paradoxical effect has been observed when NMP is combined with tetracycline-class antibiotics against A. baumannii. researchgate.netoup.com While NMP increased the susceptibility of isolates to traditional tetracyclines like doxycycline (B596269) and minocycline, it paradoxically decreased susceptibility to tigecycline. oup.com In the presence of NMP at 64 mg/L, 13% of tested isolates became resistant to tigecycline, and 65% became intermediately resistant. oup.com This suggests a complex interaction between NMP, tigecycline, and the efflux pumps of A. baumannii. oup.com
Table 2: Interaction of this compound (NMP) with Antibiotics against Acinetobacter baumannii
| Antibiotic | Observed Effect with NMP | Reference(s) |
|---|---|---|
| Linezolid | Increased susceptibility | nih.gov, researchgate.net |
| Chloramphenicol | Increased susceptibility | nih.gov, researchgate.net |
| Tetracycline | Increased susceptibility | nih.gov, researchgate.net |
| Doxycycline | Increased susceptibility (mean zone diameter increase of 2.8 mm) | oup.com |
| Minocycline | Increased susceptibility (mean zone diameter increase of 2.5 mm) | oup.com |
Pseudomonas aeruginosa (as a comparative context for EPIs)*
While efflux pump inhibitors are a key strategy for combating resistance in Pseudomonas aeruginosa, research indicates that not all EPIs are equally effective against this pathogen. asm.org In a comparative study testing inhibitors against the evolution of fluoroquinolone resistance, this compound (NMP) was evaluated alongside phenyl-arginine-β-naphthylamide (PAβN). asm.org The results demonstrated that only PAβN functioned as a genuine efflux pump inhibitor in P. aeruginosa in that specific experimental context, as evidenced by its ability to enhance the activity of the antibiotic fleroxacin. asm.org In contrast, NMP did not show the same synergistic effect. asm.org This highlights that the efficacy of an EPI can be highly specific to the bacterial species and its particular efflux pump systems, such as the MexAB-OprM pump which is prominent in P. aeruginosa. asm.orgacs.org
Vibrio cholerae
In Vibrio cholerae, the causative agent of cholera, this compound has been identified as an effective inhibitor of the Resistance-Nodulation-Division (RND) family of efflux systems. frontiersin.orgnih.gov By blocking these pumps, NMP potentiates the activity of antimicrobial compounds that are known substrates for them. nih.gov For example, NMP was shown to partially inhibit the efflux of compounds like cholate (B1235396) and erythromycin. nih.gov Furthermore, the inhibitory action of NMP is not limited to reversing antibiotic resistance; it has also been shown to inhibit the production of key virulence factors, including the cholera toxin (CT) and the toxin coregulated pilus (TCP). nih.gov This dual action suggests that EPIs like NMP could represent a novel therapeutic approach for treating cholera. nih.gov
Reversal of Multidrug Resistance in Gram-Positive Bacteria
Staphylococcus aureus
The utility of this compound extends to Gram-positive bacteria, including the significant human pathogen Staphylococcus aureus. frontiersin.orgnih.gov NMP has been reported to reverse multidrug resistance in this species. frontiersin.org Studies have demonstrated a synergistic effect when NMP is combined with antibiotics like ciprofloxacin against clinically resistant strains of S. aureus. nih.gov The application of EPIs such as NMP has been tested against S. aureus biofilms, where efflux pumps are known to be highly expressed and contribute to antibiotic tolerance. mdpi.com
Adjuvant Therapy Potential with Existing Antimicrobials
The primary value of this compound in a clinical context lies in its potential as an adjuvant therapy, where it would be co-administered with existing antibiotics to restore or enhance their effectiveness. frontiersin.orgnih.gov As a chemosensitizer, NMP can reverse bacterial resistance to a range of antimicrobial agents. frontiersin.org Research across multiple bacterial species has shown that NMP can significantly reduce the MIC of various antibiotics, effectively rendering resistant bacteria susceptible again. frontiersin.orgoup.com
This synergistic activity has been documented with several classes of antibiotics, including:
Oxazolidinones (e.g., linezolid) in C. freundii and A. baumannii. oup.comnih.gov
Fluoroquinolones (e.g., ciprofloxacin, levofloxacin) in E. coli and S. aureus. nih.govresearchgate.net
Tetracyclines in A. baumannii and K. pneumoniae. oup.comnih.gov
Phenicols (e.g., chloramphenicol) in A. baumannii and E. aerogenes. oup.comnih.gov
Rifamycins (e.g., rifampicin). frontiersin.orgnih.gov
Penicillins (e.g., ampicillin) and Cephalosporins (e.g., ceftizoxime) in cadmium-adapted Salmonella Typhi. nih.gov
The combination of an EPI like NMP with an antibiotic can overcome resistance mediated by efflux pumps, a common mechanism of MDR in both Gram-negative and Gram-positive pathogens. nih.govmdpi.com This strategy could potentially revive the utility of older antibiotics that have become ineffective due to widespread resistance. acs.org
Table 3: Mentioned Compound Names
| Compound Name | Class/Type |
|---|---|
| This compound (NMP) | Efflux Pump Inhibitor (Arylpiperazine) |
| Ampicillin | Antibiotic (Penicillin) |
| Ceftizoxime | Antibiotic (Cephalosporin) |
| Chloramphenicol | Antibiotic (Phenicol) |
| Ciprofloxacin | Antibiotic (Fluoroquinolone) |
| Doxycycline | Antibiotic (Tetracycline) |
| Erythromycin | Antibiotic (Macrolide) |
| Fleroxacin | Antibiotic (Fluoroquinolone) |
| Levofloxacin | Antibiotic (Fluoroquinolone) |
| Linezolid | Antibiotic (Oxazolidinone) |
| Minocycline | Antibiotic (Tetracycline) |
| Phenyl-arginine-β-naphthylamide (PAβN) | Efflux Pump Inhibitor (Peptidomimetic) |
| Rifampicin | Antibiotic (Rifamycin) |
| Tetracycline | Antibiotic (Tetracycline) |
Synergistic Effects with Different Classes of Antibiotics
Research has consistently shown that this compound (NMP) can act synergistically with several classes of antibiotics to overcome resistance in a variety of Gram-negative bacteria. frontiersin.orgnih.gov This synergistic activity is primarily attributed to NMP's ability to inhibit Resistance-Nodulation-Cell Division (RND) type efflux pumps, such as AcrAB-TolC in Escherichia coli. asm.org By blocking these pumps, NMP increases the intracellular concentration of antibiotics, allowing them to reach their targets and exert their antibacterial effects. asm.org
Studies have demonstrated NMP's ability to reverse resistance to antibiotics including phenicol-based drugs, fluoroquinolones, rifampicin, linezolid, and tetracyclines. frontiersin.org For instance, in multidrug-resistant E. coli strains, NMP has been shown to significantly decrease the minimum inhibitory concentrations (MICs) of florfenicol, ciprofloxacin, and tetracycline. semanticscholar.orgmicrobiologyresearch.org Specifically, in an acrAB-overexpressing E. coli strain, the addition of NMP led to a fourfold or greater reduction in the MICs of these antibiotics. semanticscholar.orgmicrobiologyresearch.orgnih.gov
The synergistic effect of NMP is not limited to E. coli. In clinical isolates of Enterobacter aerogenes and Klebsiella pneumoniae, significant reductions in the MICs of levofloxacin, tetracycline, and chloramphenicol were observed when combined with NMP. oup.comnih.gov Furthermore, NMP consistently lowered the MIC of linezolid in clinical isolates of Citrobacter freundii, Enterobacter aerogenes, and Klebsiella pneumoniae. oup.comnih.gov
Interestingly, the synergistic activity of NMP can vary depending on the bacterial species and the specific antibiotic. oup.com For example, while NMP showed significant effects in the aforementioned Enterobacteriaceae, minor or no effects were observed in Serratia marcescens. oup.comnih.gov Additionally, NMP did not demonstrate a synergistic effect with ampicillin in either isogenic or field strains of E. coli, suggesting that ampicillin is not a major substrate for the efflux pumps inhibited by NMP. semanticscholar.orgmicrobiologyresearch.orgnih.gov
In Acinetobacter baumannii, NMP has been shown to increase the susceptibility to tetracycline, doxycycline, and minocycline. oup.com However, a paradoxical effect was observed with tigecycline, where its susceptibility decreased in the presence of NMP in a prevalent UK clone of A. baumannii. oup.com In Salmonella enterica serovar Typhi, NMP in combination with ampicillin, ciprofloxacin, and chloramphenicol exhibited a synergistic effect against cadmium-induced multidrug-resistant clinical isolates. nih.gov
The following table summarizes the synergistic effects of NMP with various antibiotics against different bacterial species.
| Bacterial Species | Antibiotic Class | Specific Antibiotic | Observed Effect |
| Escherichia coli | Fluoroquinolones | Ciprofloxacin, Levofloxacin | Synergistic, significant MIC reduction semanticscholar.orgmicrobiologyresearch.orgoup.com |
| Phenicols | Florfenicol, Chloramphenicol | Synergistic, significant MIC reduction semanticscholar.orgmicrobiologyresearch.orgoup.com | |
| Tetracyclines | Tetracycline | Synergistic, significant MIC reduction semanticscholar.orgmicrobiologyresearch.orgoup.com | |
| Oxazolidinones | Linezolid | Synergistic, MIC reduction oup.com | |
| Macrolides | Clarithromycin | Synergistic, MIC reduction oup.com | |
| Ansamycins | Rifampicin | Limited effect oup.com | |
| Beta-lactams | Ampicillin | No significant effect semanticscholar.orgmicrobiologyresearch.org | |
| Klebsiella pneumoniae | Fluoroquinolones | Levofloxacin | Synergistic, significant MIC reduction oup.comnih.gov |
| Tetracyclines | Tetracycline | Synergistic, significant MIC reduction oup.comnih.gov | |
| Oxazolidinones | Linezolid | Synergistic, consistent MIC reduction oup.comnih.gov | |
| Enterobacter aerogenes | Fluoroquinolones | Levofloxacin | Synergistic, significant MIC reduction oup.comnih.gov |
| Tetracyclines | Tetracycline | Synergistic, significant MIC reduction oup.comnih.gov | |
| Phenicols | Chloramphenicol | Synergistic, significant MIC reduction oup.comnih.gov | |
| Oxazolidinones | Linezolid | Synergistic, consistent MIC reduction oup.comnih.gov | |
| Citrobacter freundii | Oxazolidinones | Linezolid | Synergistic, consistent MIC reduction oup.comnih.gov |
| Acinetobacter baumannii | Tetracyclines | Tetracycline, Doxycycline, Minocycline | Synergistic, increased susceptibility oup.com |
| Glycylcyclines | Tigecycline | Antagonistic, decreased susceptibility oup.com | |
| Salmonella enterica serovar Typhi | Beta-lactams | Ampicillin | Synergistic nih.gov |
| Fluoroquinolones | Ciprofloxacin | Synergistic nih.gov | |
| Phenicols | Chloramphenicol | Synergistic nih.gov |
Impact on Resistance Phenotype (e.g., Fluoroquinolone Resistance)
The overuse of fluoroquinolones has led to the selection of multidrug-resistant (MDR) phenotypes in various bacterial species, often linked to the overexpression of RND-type efflux pumps. oup.comoup.com this compound (NMP) has demonstrated a significant impact on reversing fluoroquinolone resistance, particularly in Enterobacteriaceae. oup.comdoi.org
In Escherichia coli strains that overexpress RND-type efflux pumps, NMP has been shown to be moderately active in reversing MDR. oup.com It enhances the susceptibility to fluoroquinolones like levofloxacin and ciprofloxacin by inhibiting these pumps and thereby increasing the intracellular drug concentration. asm.org Studies have shown that NMP can reduce the minimum inhibitory concentrations (MICs) of levofloxacin and other fluoroquinolones by 4-fold or more in a majority of clinical E. coli isolates. oup.comdoi.org In some instances, this reversal of resistance was sufficient to render the isolates susceptible to clinically achievable concentrations of the fluoroquinolone. oup.comnih.gov
The effectiveness of NMP in reversing fluoroquinolone resistance is particularly notable in isolates with decreased susceptibility to these drugs. oup.comnih.gov For example, in E. coli strains overexpressing the AcrAB or AcrEF efflux pumps, NMP reduced the MIC of levofloxacin by 8- to 16-fold. asm.org Similarly, in an acrAB-overexpressing isogenic strain of E. coli, the ciprofloxacin MIC decreased fourfold when combined with NMP. semanticscholar.org
The impact of NMP on fluoroquinolone resistance extends to other Enterobacteriaceae as well. In clinical isolates of Enterobacter aerogenes and Klebsiella pneumoniae, a significant reduction in the MIC of levofloxacin was observed in over 50% of the tested isolates when NMP was added. oup.comnih.gov This suggests that NMP has a broad potential to restore the activity of fluoroquinolones against various MDR pathogens.
It is important to note that NMP's effect is specific to strains with active efflux pump-mediated resistance. In pump-deficient mutants of E. coli, NMP has no effect on reversing resistance, confirming that its primary mechanism of action is the inhibition of these pumps. asm.orgsemanticscholar.org Furthermore, while NMP can significantly reduce fluoroquinolone resistance, it may not completely reverse it in all field strains, likely due to the presence of other resistance mechanisms. semanticscholar.orgmicrobiologyresearch.org
The table below presents data on the reduction of fluoroquinolone MICs by NMP in different bacterial strains.
| Bacterial Strain | Fluoroquinolone | NMP Concentration | MIC Fold Reduction | Reference |
| E. coli (AcrAB/AcrEF overexpressing) | Levofloxacin | 100 µg/mL | 8- to 16-fold | asm.org |
| E. coli (clinical isolates) | Levofloxacin | 100 mg/L | ≥ 4-fold in >50% of isolates | doi.orgresearchgate.net |
| E. coli (AG112 - acrAB overexpressing) | Ciprofloxacin | 100 mg/mL | 4-fold | semanticscholar.org |
| Enterobacter aerogenes (clinical isolates) | Levofloxacin | Not specified | Significant reduction in >50% of isolates | oup.comnih.gov |
| Klebsiella pneumoniae (clinical isolates) | Levofloxacin | Not specified | Significant reduction in >50% of isolates | oup.comnih.gov |
Structure Activity Relationship Sar Studies of 1 1 Naphthylmethyl Piperazine and Analogs
Identification of Key Structural Features for Efflux Pump Inhibition
The efficacy of 1-(1-naphthylmethyl)piperazine as an efflux pump inhibitor is intrinsically linked to its distinct chemical architecture, which facilitates its interaction with bacterial efflux pumps. The core structure consists of a naphthylmethyl group attached to a piperazine (B1678402) ring. This combination of a bulky, hydrophobic naphthyl moiety and a basic piperazine unit is considered essential for its activity. frontiersin.org
The large, hydrophobic naphthyl group is thought to enhance interactions with hydrophobic pockets within the efflux pump proteins. Specifically, in the AcrB pump of E. coli, the naphthylmethyl group is believed to bind within a phenylalanine-rich region of the distal binding pocket. frontiersin.orgnih.gov This binding is crucial for inhibiting the pump's ability to extrude antibiotics.
The piperazine ring, a basic secondary amine, is another critical component. Its basicity allows it to be protonated, which can influence its solubility and interaction with the typically negatively charged surface of the bacterial inner membrane and the proton-motive force that drives many efflux pumps. pnas.org
Studies involving random mutagenesis of the AcrB pump have identified specific amino acid residues that, when altered, reduce the inhibitory effect of NMP. frontiersin.orgresearchgate.net For instance, a double mutation (G141D_N282Y) located at the outer edge of the distal binding pocket was found to impair the inhibitory action of NMP, suggesting this region is critical for its binding or mechanism of action. researchgate.net This provides strong evidence for the direct interaction of NMP with the pump and highlights the importance of the specific topology of the binding site.
Design and Synthesis of Novel NMP Analogs
Building on the understanding of NMP's key structural features, researchers have designed and synthesized a variety of analogs to improve potency and explore the structure-activity landscape. asm.org These efforts have primarily focused on modifying the aromatic and piperazine moieties of the parent compound.
Quinoline (B57606) and Pyridine (B92270) Analogs
A significant area of investigation has been the replacement of the naphthalene (B1677914) ring of NMP with other heterocyclic systems, such as quinoline and pyridine. asm.orgnih.gov Synthesis of these analogs has shown that such modifications can lead to enhanced efflux pump inhibitory activity. asm.orgnih.gov In studies against Acinetobacter baumannii, both quinoline and pyridine analogs of NMP were found to be more effective than the original compound. asm.orgnih.gov This suggests that the specific electronic and steric properties of these nitrogen-containing aromatic rings can be more favorable for interaction with the efflux pump binding site in certain bacterial species.
Impact of Stereochemistry on Inhibitory Activity
The introduction of stereocenters into the NMP scaffold has revealed that stereochemistry plays a crucial role in the inhibitory activity of these analogs. asm.orgnih.gov For a series of quinoline analogs, it was discovered that the (R)-enantiomer of one derivative was the most effective inhibitor and also exhibited lower cytotoxicity. asm.orgnih.gov This stereochemical preference indicates a specific three-dimensional orientation is required for optimal binding and inhibition of the efflux pump. The difference in activity between enantiomers underscores the chiral nature of the binding pocket within the target protein. acs.org
Molecular Docking and Computational Chemistry Approaches
To gain a deeper, atomic-level understanding of how NMP and its analogs interact with efflux pumps, molecular docking and computational chemistry have been employed. frontiersin.orgasm.orgasm.org These methods provide valuable insights into the binding modes and energetics of ligand-protein interactions.
Ligand-Protein Interactions and Binding Site Analysis
Molecular docking simulations have been instrumental in visualizing the binding of NMP within the AcrB efflux pump. frontiersin.orgasm.orgmicrobiologyresearch.org These studies predict that NMP binds within the large, multisite distal binding pocket of the AcrB trimer. frontiersin.orgasm.orgpnas.org More specifically, it is suggested to occupy the "cave" region of this pocket, which is a lower, more hydrophobic subdomain. pnas.orgnih.govfrontiersin.org
Molecular dynamics simulations have further refined this view, suggesting that while NMP initially binds in the distal pocket, it may then move to straddle the G-loop, a flexible structure that separates the proximal and distal binding sites. frontiersin.orgpnas.orgfrontiersin.orgresearchgate.net This interaction with the G-loop is hypothesized to interfere with the conformational changes necessary for substrate transport, thus inhibiting the pump's function. pnas.org The binding site is characterized by a high concentration of phenylalanine residues, which likely form hydrophobic interactions with the naphthyl ring of NMP. frontiersin.orgnih.gov
In contrast to some substrates that bind in a "groove" within the pocket, NMP's preference for the "cave" highlights the polyspecific nature of the AcrB binding site. pnas.orgnih.gov The interaction of NMP with the pump is distinct from that of other inhibitors like Phenylalanine-arginine β-naphthylamide (PAβN), which appears to bind in a different manner, contacting both the cave and the upper groove of the distal pocket. asm.orgmicrobiologyresearch.org
Predictive Models for Efflux Pump Inhibitory Potency
While specific Quantitative Structure-Activity Relationship (QSAR) models for predicting the efflux pump inhibitory potency of NMP analogs are not extensively detailed in the provided context, the principles of QSAR are relevant to the field. harvard.eduscispace.com Such models aim to correlate the chemical structures of a series of compounds with their biological activity. By developing predictive models, researchers can virtually screen new analog designs and prioritize the synthesis of compounds with the highest predicted potency. The data generated from the synthesis and testing of quinoline and pyridine analogs, including the impact of stereochemistry, would be crucial for building a robust QSAR model for this class of inhibitors. asm.orgnih.gov
Mutagenesis Studies of Efflux Pumps and NMP Activity
Mutagenesis studies have been instrumental in elucidating the mechanism of action of this compound (NMP) as an efflux pump inhibitor (EPI). These investigations have primarily focused on the AcrB protein, a major component of the AcrAB-TolC multidrug efflux pump in Escherichia coli, which belongs to the Resistance-Nodulation-Division (RND) superfamily. nih.govfrontiersin.org By introducing specific mutations into the acrB gene, researchers have been able to identify key amino acid residues that are critical for the binding and inhibitory activity of NMP.
One of the most significant findings from these studies is the identification of a double mutation, G141D_N282Y, located in the periplasmic domain of AcrB. nih.gov This particular mutation has been shown to substantially compromise the synergistic activity of NMP when used in combination with antibiotics like linezolid (B1675486). nih.gov The G141D_N282Y double mutant was discovered through in vitro random mutagenesis, a technique that generates a library of random mutations to screen for those that confer resistance to a specific compound. nih.govfrontiersin.org The residues Gly141 and Asn282 are situated near the outer edge of the distal binding pocket of AcrB, and their alteration is proposed to reduce the trapping of NMP within this pocket. nih.govasm.org
Further research has highlighted the differential impact of this double mutation on the activity of various EPIs. While the G141D_N282Y mutation significantly impairs the function of NMP and the highly efficient pyranopyridine class of EPIs, it does not have the same effect on the pyridylpiperazine EPI BDM88855. researchgate.net Conversely, a mutation in the transmembrane region, V411A, eliminates the drug-potentiating effect of the BDM compound but does not diminish the activity of the pyranopyridine EPIs. researchgate.net This suggests that different classes of EPIs may have distinct or partially overlapping binding sites within the AcrB pump.
Site-directed mutagenesis has also been employed to investigate other residues potentially involved in NMP's activity. Mutations at residues A279 and G288 were also found to be relevant for the inhibitory effect of NMP. nih.gov However, unlike the G141D_N282Y mutation, alterations at these sites also led to changes in the susceptibility of the pump to its normal substrates, indicating a more general role in efflux activity rather than specific interaction with NMP. nih.gov
Another crucial residue identified is Phe610 (F610), which is believed to directly interact with NMP. nih.gov This interaction is thought to induce a conformational change in the AcrB protein, leading to non-competitive inhibition of the efflux pump. nih.govmdpi.com This mode of action implies that NMP does not directly compete with the antibiotic substrates for the same binding site but rather binds to a different site, allosterically inhibiting the pump's function. nih.gov
It is noteworthy that similar mutagenesis approaches have been less successful in generating AcrB mutants with resistance to another well-known EPI, phenylalanine-arginine β-naphthylamide (PAβN). nih.gov This further supports the idea that NMP and PAβN have different modes of action and interact with the AcrB pump at distinct sites. nih.govoup.com
The table below summarizes key mutagenesis data related to NMP activity on the AcrB efflux pump.
| Efflux Pump | Organism | Mutation | Effect on NMP Activity | Reference |
| AcrB | Escherichia coli | G141D_N282Y | Substantially compromises synergistic activity | nih.gov |
| AcrB | Escherichia coli | A279 (mutation unspecified) | Relevant for efflux inhibition by NMP; also alters substrate susceptibility | nih.gov |
| AcrB | Escherichia coli | G288 (mutation unspecified) | Relevant for efflux inhibition by NMP; also alters substrate susceptibility | nih.gov |
| AcrB | Escherichia coli | F610 | Crucial for NMP binding and non-competitive inhibition | nih.gov |
| AcrB | Escherichia coli | V411A | No significant decrease in the activity of pyranopyridine EPIs (used for comparison with NMP-affecting mutations) | researchgate.net |
These mutagenesis studies provide compelling evidence for the specific molecular interactions between NMP and the AcrB efflux pump, paving the way for the rational design of more potent and specific efflux pump inhibitors.
Preclinical Research and in Vitro / in Vivo Models
In Vitro Susceptibility Testing Methodologies
A variety of in vitro assays have been utilized to understand how 1-(1-Naphthylmethyl)piperazine affects bacterial susceptibility to antimicrobial agents. These methodologies are crucial for determining the compound's efficacy in reversing antibiotic resistance.
Microbroth dilution is a standard laboratory method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. In the context of this compound, this assay is adapted to assess its ability to potentiate the activity of antibiotics against resistant bacterial strains. The core principle involves comparing the MIC of an antibiotic in the absence of NMP to the MIC of the same antibiotic in the presence of a sub-inhibitory concentration of NMP. oup.comoup.com A significant reduction, typically four-fold or greater, in the antibiotic's MIC when combined with NMP indicates that the compound is effectively inhibiting resistance mechanisms, such as efflux pumps. oup.comoup.com
Studies have been conducted on a wide range of clinical isolates, including Escherichia coli, Klebsiella pneumoniae, and other Enterobacteriaceae. oup.comoup.comnih.gov For instance, in a study on 60 clinical isolates of E. coli, the addition of NMP at a concentration of 100 mg/L resulted in a significant reduction in the MICs of levofloxacin (B1675101) and linezolid (B1675486) in over 50% of the isolates. researchgate.net Similarly, research on other Enterobacteriaceae demonstrated that NMP could reverse MDR, although its effectiveness varied between different species and antibiotics. oup.com In tigecycline-resistant Acinetobacter baumannii, the use of an efflux pump inhibitor was shown to reduce the antibiotic's MIC. mdpi.com The resazurin (B115843) microbroth dilution assay has also been employed, particularly for determining the MIC of NMP against Mycobacterium abscessus. nih.gov
**Table 1: Effect of this compound (NMP) on Antibiotic MICs in *E. coli***
| Antibiotic | Bacterial Strain Type | Observation with NMP Addition | Reference |
|---|---|---|---|
| Levofloxacin | Clinical Isolates | ≥4-fold MIC reduction in >50% of isolates | researchgate.net |
| Tetracycline (B611298) | MDR E. coli | MIC reduced by ≥4-fold | oup.com |
| Chloramphenicol (B1208) | MDR E. coli | MIC reduced by ≥4-fold | oup.com |
| Linezolid | Clinical Isolates | ≥4-fold MIC reduction in >50% of isolates | oup.comresearchgate.net |
| Clarithromycin | MDR E. coli | MIC reduced by ≥4-fold | oup.com |
| Oxacillin | MDR E. coli | MIC reduced by ≥4-fold | oup.com |
To confirm that the primary mechanism of action for this compound is the inhibition of efflux pumps, ethidium (B1194527) bromide (EtBr) accumulation assays are frequently performed. oup.comresearchgate.netnih.gov EtBr is a fluorescent substrate for many bacterial efflux pumps, particularly the Resistance-Nodulation-Cell Division (RND) family pumps like AcrAB-TolC in E. coli. frontiersin.org When EtBr is pumped out of the cell, its fluorescence is low; however, if the pumps are inhibited, EtBr accumulates intracellularly, binds to nucleic acids, and its fluorescence increases significantly. nih.gov
The assay involves exposing bacterial cells to EtBr in the presence and absence of NMP. nih.gov The fluorescence intensity is measured over time using a fluorometer. oup.com Studies have consistently shown that in the presence of NMP, bacterial strains overexpressing efflux pumps exhibit a marked increase in EtBr accumulation compared to untreated cells. nih.govfrontiersin.org For example, in cadmium-adapted Salmonella Typhi Ty2 cells, the addition of NMP at 100 mg/L led to the highest accumulation of EtBr compared to other tested inhibitors. nih.gov This dose-dependent increase in fluorescence provides strong evidence that NMP directly interferes with the efflux mechanism. frontiersin.org A similar assay using pyronin Y, whose fluorescence is quenched upon binding to intracellular RNA, has also been used, where decreasing fluorescence indicates efflux inhibition. oup.com
Table 2: Ethidium Bromide (EtBr) Accumulation in the Presence of Efflux Pump Inhibitors (EPIs)
| Bacterial Strain | EPI Tested | Concentration | Result | Reference |
|---|---|---|---|---|
| Cadmium-Adapted Salmonella Typhi Ty2 | NMP | 100 mg/L | Maximum EtBr accumulation (RFU = 459) | nih.gov |
| Cadmium-Adapted Salmonella Typhi Ty2 | PAβN | 50 mg/L | Moderate EtBr accumulation (RFU = 365) | nih.gov |
| Cadmium-Adapted Salmonella Typhi Ty2 | Plumbagin | 50 mg/L | Lowest EtBr accumulation (RFU = 294) | nih.gov |
| E. coli overexpressing RND pumps | NMP | - | Increased intracellular concentration of EtBr | oup.com |
Phenotypic microarrays and transcriptomic analyses (such as RNA-seq) offer a global perspective on the cellular responses to this compound exposure. nih.govfrontiersin.orgnih.gov These high-throughput methods reveal changes in metabolic pathways and gene expression, providing insights beyond direct efflux pump inhibition. nih.govdrugbank.com
Phenotypic microarray assays measure the respiration of bacterial cells in the presence of various substrates, indicating metabolic activity. frontiersin.org Studies on Klebsiella pneumoniae treated with NMP revealed significant metabolic changes. frontiersin.orgdrugbank.com Transcriptomic studies using RNA-seq on K. pneumoniae exposed to sub-inhibitory concentrations of NMP showed that many genes involved in the envelope stress response were differentially regulated. nih.govfrontiersin.org The upregulation of genes responsible for envelope stress response and repair systems suggests that NMP causes distortion in membrane homeostasis. nih.govnih.gov Furthermore, these assays have shown that NMP treatment can lead to the downregulation of operons responsible for biofilm production, such as the lsr operon. nih.gov In cadmium-adapted Salmonella Typhi, qRT-PCR analysis showed that efflux genes like acrB and tolC were upregulated in the presence of NMP, which may be a response to the pressure exerted by the inhibitor on the efflux pumps. nih.gov
While the primary target of this compound is considered to be efflux pumps, research has uncovered a secondary effect: membrane destabilization. nih.govfrontiersin.orgplos.org This activity is assessed using several assays that measure the integrity of the bacterial inner and outer membranes.
One common method is the N-phenyl-1-naphthylamine (NPN) assay, which uses a fluorescent probe that is quenched in aqueous environments but fluoresces in the hydrophobic environment of a damaged membrane. An increase in fluorescence indicates outer membrane permeabilization. nih.gov Another method involves measuring β-lactamase activity. nih.govfrontiersin.org In Gram-negative bacteria, β-lactamase resides in the periplasm. The hydrolysis of a chromogenic cephalosporin (B10832234) like nitrocefin (B1678963), which cannot normally cross the outer membrane, indicates that the membrane's barrier function has been compromised. nih.govfrontiersin.org
Studies on K. pneumoniae showed that NMP treatment led to the destabilization of both the outer and inner membranes, a process that can occur as quickly as 15 minutes post-treatment. nih.govfrontiersin.orgnih.gov Inner membrane potential can be assessed using potential-sensitive dyes like DiOC2(3). frontiersin.org Research has shown that NMP can reduce the membrane potential in a concentration-dependent manner. frontiersin.org It is postulated that this early membrane disruption may impair ATP production, consequently contributing to the inhibition of energy-dependent efflux pumps. nih.govfrontiersin.org
Phenotypic Microarray and Transcriptomic Assays
Biofilm Formation Inhibition Studies
Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which are notoriously resistant to antibiotics. Efflux pumps play a role in biofilm formation by exporting essential components of the biofilm matrix. plos.orgnih.gov Therefore, inhibitors like this compound are also investigated for their anti-biofilm properties.
Mycobacterium abscessus is a non-tuberculous mycobacterium known for forming robust biofilms and having high intrinsic antibiotic resistance. nih.govnih.gov Studies have demonstrated that this compound can inhibit biofilm formation in M. abscessus. plos.orgnih.gov As an inhibitor of RND family efflux pumps, NMP is thought to interfere with the transport of lipids and other molecules necessary for biofilm integrity. nih.govnih.gov
Research has shown that at sub-MIC levels, NMP can inhibit biofilm formation by approximately 50%. plos.org This effect is linked to its ability to act as a chemosensitizer and cause membrane destabilization. nih.govnih.gov Furthermore, studies have indicated that NMP can suppress the expression of genes associated with biofilm formation in mycobacteria. mdpi.comscienceopen.com By inhibiting efflux pumps, NMP not only enhances susceptibility to antibiotics but also disrupts a key virulence factor, highlighting its potential as a multi-faceted therapeutic agent against challenging pathogens like M. abscessus. plos.orgnih.gov
Effects on Lipid Metabolism and Biosynthesis in Biofilms
This compound, a known efflux pump inhibitor (EPI), demonstrates significant effects on the lipid metabolism of bacteria, a critical component for the formation and maintenance of biofilms. plos.org Research, particularly in models using Mycobacterium abscessus, has shown that NMP disrupts the biosynthesis of key polar lipids. plos.orgnih.govnih.gov
Studies utilizing radiolabeled precursors like ¹⁴C-palmitate and ¹⁴C-acetate have elucidated the specific pathways inhibited by NMP. The compound has been found to inhibit the incorporation of these precursors into essential cell surface and cellular lipids. plos.orgnih.gov For instance, NMP inhibits the metabolic incorporation of ¹⁴C-palmitic acid into glycopeptidolipids (GPLs), phosphatidylethanolamine (B1630911) (PE), and cardiolipin (B10847521) (CL) in M. abscessus biofilms. nih.gov In log-phase cells, NMP reduced the incorporation of ¹⁴C-palmitate into GPLs from approximately 17% of total lipids to about 6%. plos.org In biofilms, the biosynthesis of PE and CL from exogenous fatty acids was also significantly inhibited by nearly 50% and 40%, respectively. plos.org
Interestingly, while inhibiting the synthesis of these polar lipids, NMP was observed to cause a metabolic shift. The biosynthesis of the neutral storage lipid triacylglycerol (TAG) from both ¹⁴C-palmitate and ¹⁴C-acetate was increased severalfold in both log-phase and biofilm cells of M. abscessus. plos.orgnih.govgrafiati.com This suggests that NMP leads to a diversion of fatty acids away from polar lipid biosynthesis towards the synthesis of TAG. nih.gov These alterations in lipid composition are significant as efflux pumps, which NMP inhibits, are involved in exporting biofilm-associated lipids. plos.orgnih.gov
| Lipid Component | Cellular State | Effect of NMP | Approximate Inhibition/Change | Source |
|---|---|---|---|---|
| Glycopeptidolipids (GPL) | Log-phase | Inhibition of 14C-palmitate incorporation | ~65% reduction | plos.org |
| Phosphatidylethanolamine (PE) | Biofilm | Inhibition of 14C-palmitate incorporation | ~50% reduction | plos.org |
| Cardiolipin (CL) | Biofilm | Inhibition of 14C-palmitate incorporation | ~40% reduction | plos.org |
| Triacylglycerol (TAG) | Log-phase & Biofilm | Increased incorporation of 14C-palmitate | Several-fold increase | plos.orgnih.gov |
Considerations for In Vivo Efficacy and Safety
The potential for in vivo efficacy of this compound is primarily extrapolated from its role as an efflux pump inhibitor (EPI) and studies on its analogs. EPIs are considered for adjunctive therapy to restore or enhance the potency of antibiotics, potentially reducing the emergence of resistance and inhibiting biofilm formation. frontiersin.orgscienceopen.com While NMP itself is widely used as a research reagent for in vitro studies, direct in vivo efficacy and safety data are limited in the reviewed literature. frontiersin.orgasm.org
However, research into analogs of EPIs provides some insight. For example, studies on dipeptide analogs of another EPI, Phenylalanine-arginine β-naphthylamide (PAβN), have shown significant efficacy in a murine neutropenic thigh model when used with levofloxacin, leading to a 3-log reduction in colony-forming units. frontiersin.org Similarly, another EPI, reserpine, demonstrated significant improvements in in vivo efficacy for a siderophore-monobactam conjugate (MB-1) in a murine infection model. asm.orgasm.org These findings support the general principle that inhibiting efflux pumps can be an effective in vivo strategy.
The development of NMP analogs is a key area of research to improve efficacy and toxicological profiles for potential in vivo applications. asm.orgnih.gov Safety considerations are paramount, as some piperazine (B1678402) derivatives have been associated with off-target effects, such as psychoactive properties, which has limited their clinical development. biochimicaclinica.it Therefore, future research must focus on developing NMP analogs with high specificity for bacterial efflux pumps and a favorable safety profile in preclinical animal models. acs.org
Toxicological Research and Cytotoxicity Assessments (e.g., in Acinetobacter baumannii analog studies)
Toxicological research on NMP and its derivatives is crucial for determining their potential as therapeutic agents. A significant area of this research has been in the context of Acinetobacter baumannii, a pathogen known for multidrug resistance often mediated by efflux pumps. asm.orgnih.gov
Studies have focused on synthesizing and evaluating NMP analogs to identify compounds with improved inhibitory activity and lower cytotoxicity. asm.orgnih.gov In one such study, quinoline (B57606) and pyridine (B92270) analogs of NMP were found to be more effective efflux pump inhibitors against A. baumannii than the parent compound. asm.orgnih.gov Notably, stereochemistry was found to play a critical role in both activity and cytotoxicity. The quinoline derivative, (R)-3a, was identified as being the most effective inhibitor and, importantly, was less cytotoxic than other analogs. asm.orgnih.gov
The cytotoxicity of NMP and its analogs is often assessed against mammalian cell lines to gauge potential adverse effects. While NMP itself has been noted to have low intrinsic antibacterial activity, its analogs are being optimized to minimize host cell toxicity. mdpi.comscirp.org For instance, the development of the (R)-3a analog highlights a successful effort in separating the desired EPI activity from unwanted cytotoxicity, suggesting that it is a promising lead for developing new therapeutic combinations against A. baumannii. asm.orgnih.gov
| Compound | Chemical Class | Efficacy as EPI vs. NMP | Cytotoxicity Profile | Source |
|---|---|---|---|---|
| This compound (NMP) | Arylpiperazine | Baseline | Serves as reference for toxicity | asm.orgnih.gov |
| (R)-3a | Quinoline analog of NMP | More effective | Less cytotoxic | asm.orgnih.gov |
| Other Quinoline/Pyridine Analogs | NMP Analogs | Generally more effective | Variable | asm.orgnih.gov |
Broader Pharmacological and Biological Investigations
Neuropharmacological Research and Receptor Binding Studies
A critical aspect of understanding the neuropharmacology of NMP is to distinguish it from its close structural analog, 1-(1-Naphthyl)piperazine (1-NP). The presence of a methyl bridge between the naphthalene (B1677914) ring and the piperazine (B1678402) moiety in NMP, which is absent in 1-NP, results in significantly different pharmacological profiles. While 1-NP is known to interact directly with a range of neurotransmitter receptors, NMP's primary characterization has been in the field of microbiology as an efflux pump inhibitor. nih.govfrontiersin.orgwikipedia.orgnih.gov
Detailed investigations into the serotonergic activity of 1-(1-Naphthyl)piperazine (1-NP) have established it as a non-selective, mixed serotonergic agent. wikipedia.org It demonstrates partial agonism at 5-HT1A receptors and functions as an antagonist at 5-HT2A and 5-HT2C receptors. wikipedia.orgnih.gov Furthermore, 1-NP shows a high affinity for 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors. wikipedia.org This profile has been linked to anxiolytic-like effects in animal models, which are likely mediated by its blockade of the 5-HT2C receptor. wikipedia.orgnih.gov
In stark contrast, specific binding affinities and functional data for 1-(1-Naphthylmethyl)piperazine (NMP) at these serotonergic receptors are not extensively documented in current scientific literature. Its research focus has predominantly been on its effects on bacterial cells. The distinct activities of NMP and 1-NP underscore the pharmacological importance of the methyl linker in NMP's structure.
Table 1: Comparative Serotonergic Receptor Profile of 1-(1-Naphthyl)piperazine (1-NP) This table details the activity of the structurally related compound 1-NP to highlight the distinct pharmacological profile from NMP.
| Receptor Subtype | Reported Activity of 1-(1-Naphthyl)piperazine (1-NP) | Reference |
| 5-HT1A | Partial Agonist | wikipedia.orgnih.gov |
| 5-HT2A | Antagonist | wikipedia.orgnih.gov |
| 5-HT2C | Antagonist | wikipedia.org |
| 5-HT6 | High Affinity | wikipedia.org |
The piperazine scaffold is a common structural motif in many compounds that exhibit affinity for sigma receptors. researchgate.netunits.it These receptors, particularly the sigma-1 subtype, are intracellular chaperones involved in a variety of cellular functions and are considered a druggable target for neurological and psychiatric conditions. sigmaaldrich.comnih.gov High-affinity binding to the sigma-1 receptor often involves a nitrogen atom, which is typically protonated, within the ligand's structure. sigmaaldrich.com While many N-substituted piperazine derivatives have been developed as potent and selective sigma-1 receptor ligands, specific, high-affinity binding data for this compound at the sigma-1 receptor is not prominently featured in published research. researchgate.netunits.it
Serotonergic Receptor Interactions (e.g., 5-HT1A, 5-HT2C, 5-HT6 receptors)
Potential as a Chemosensitizer Beyond Antibiotics
While NMP is widely recognized for its ability to reverse bacterial resistance to a host of antibiotics—including fluoroquinolones, tetracyclines, and linezolid (B1675486)—by inhibiting efflux pumps, its potential as a chemosensitizer is not limited to this context. nih.govfrontiersin.orgresearchgate.net Research has explored its role in combating resistance induced by other environmental stressors, such as heavy metals.
One study demonstrated NMP's potential as an adjunct to antibiotics against cadmium-induced multidrug resistance in Salmonella enterica serovar Typhi. researchgate.net In bacteria exposed to cadmium, the expression of efflux pump genes was significantly upregulated. researchgate.net The addition of NMP was shown to inhibit the overexpressed efflux pumps, suggesting its utility in environments where heavy metal exposure contributes to the rise of antibiotic-resistant pathogens. researchgate.net Furthermore, NMP has been shown to sensitize bacteria to other toxic molecules, such as the fluorescent dye ethidium (B1194527) bromide, by blocking its efflux from the cell. nih.govresearchgate.netnih.gov
Role in Modulating Other Cellular Processes (e.g., Glycerol (B35011) Uptake, Beta-lactamase Activity)
Beyond efflux pump inhibition, NMP has been observed to modulate other fundamental cellular processes in bacteria, often as a secondary effect of its interaction with the cell. frontiersin.orgnih.gov
Glycerol Uptake: In a study involving multidrug-resistant Klebsiella pneumoniae, cells treated with sub-inhibitory concentrations of NMP exhibited increased respiration on specific substrates, including glycerol. frontiersin.orgresearchgate.net This finding suggests that NMP-induced stress may trigger an adaptive response in the bacteria, leading to enhanced glycerol uptake. frontiersin.orgresearchgate.net This is comparable to the hyperosmotic stress response observed in organisms like Saccharomyces cerevisiae. frontiersin.orgresearchgate.net
Beta-lactamase Activity: NMP has been shown to cause significant destabilization of the bacterial cell membrane. nih.govfrontiersin.orgnih.gov This secondary effect has been measured using beta-lactamase activity assays. In K. pneumoniae, cells exposed to NMP showed an increase in the hydrolysis of nitrocefin (B1678963), a chromogenic cephalosporin (B10832234). nih.govfrontiersin.org This effect is not due to a direct enhancement of the beta-lactamase enzyme itself, but rather to the disruption of the outer membrane, which allows the nitrocefin substrate greater access to the periplasmic beta-lactamases. nih.govfrontiersin.org This membrane-destabilizing activity represents an additional mechanism by which NMP could potentially enhance the efficacy of other agents.
Table 2: Summary of NMP's Effects on Other Cellular Processes
| Cellular Process | Organism Studied | Observed Effect of NMP | Mechanism | Reference |
| Glycerol Uptake | Klebsiella pneumoniae | Increased respiration on glycerol | Suggested improvement of glycerol uptake under cellular stress | frontiersin.orgresearchgate.net |
| Beta-lactamase Activity | Klebsiella pneumoniae | Increased measured activity (nitrocefin hydrolysis) | Membrane destabilization allowing substrate greater access to the enzyme | nih.govfrontiersin.org |
Future Directions and Translational Research
Development of NMP Derivatives with Improved Potency and Bioavailability
The discovery of NMP as a moderately active EPI resulted from screening N-heterocyclic organic compounds and subsequent structure-activity relationship (SAR) studies on the arylpiperazine scaffold. nih.govnih.gov These initial studies highlighted that the inhibitory activity of this class of compounds is dependent on several structural features, which provides a roadmap for developing next-generation derivatives with enhanced characteristics.
Modification of the Naphthyl Group: Altering the aromatic naphthyl ring, for instance, by introducing halogen-containing moieties, has been shown in related compound series to increase potency. researchgate.net
Piperazine (B1678402) Ring Substitution: The nature of substituents on the piperazine ring is crucial for biological activity and selectivity. sigmaaldrich.com
Linker Modification: The linker connecting the naphthyl and piperazine moieties can be elongated or altered to optimize the interaction with the target efflux pump. nih.gov
A significant challenge in EPI development is achieving a balance between high potency and low toxicity. Highly hydrophobic compounds, while often potent, can suffer from low solubility and unfavorable pharmacokinetic properties. acs.org Therefore, future synthetic efforts must also focus on creating derivatives with improved bioavailability. Strategies like the development of prodrugs, which are converted into the active EPI form after absorption, or the creation of more soluble salt forms could prove beneficial. mdpi.comacs.org The goal is to produce NMP analogs that are more effective at lower, non-toxic concentrations, making them viable candidates for clinical development.
Strategies for Overcoming Clinical Implementation Challenges of EPIs
Despite the promise of EPIs like NMP, none have successfully reached clinical use for treating Gram-negative bacterial infections. acs.org The primary obstacles are toxicity and unfavorable pharmacokinetics. acs.orgtandfonline.com Many first-generation EPIs were found to be toxic to human cells at the concentrations required for effective efflux inhibition. tandfonline.com
Addressing these challenges is paramount for the translational success of NMP and other EPIs. Key strategies being explored include:
Selective Targeting: Designing inhibitors that specifically target bacterial efflux pumps (e.g., RND pumps) which are not present in human cells could significantly reduce host toxicity. tandfonline.com
Drug Repurposing: Investigating existing approved drugs for off-target EPI activity can accelerate clinical translation, as their safety and pharmacokinetic profiles are already well-documented. tandfonline.com
Advanced Drug Delivery Systems: Encapsulating EPIs within nanoparticles is a promising approach to overcome toxicity and improve bioavailability. mdpi.comnih.gov Nanocarriers can shield the host from toxic effects, deliver the EPI directly to the site of infection, and bypass efflux pumps. mdpi.comfrontiersin.orgresearchgate.net Polymeric nanoparticles and mesoporous silica (B1680970) nanoparticles have been investigated for delivering other EPIs. mdpi.com
Combination of EPIs: Since bacteria can express multiple types of efflux pumps, using a combination of different EPIs may produce a more robust and effective response. frontiersin.org
Overcoming these hurdles requires a multidisciplinary approach, combining medicinal chemistry, pharmacology, and nanotechnology to develop EPIs that are both safe and effective for human use. qeios.com
Combination Therapy Approaches to Combat Multidrug Resistance
The primary therapeutic role of NMP is as an adjuvant in combination therapy, where it acts to resensitize resistant bacteria to conventional antibiotics. jabonline.in By inhibiting efflux pumps, NMP increases the intracellular concentration of the co-administered antibiotic, allowing it to reach its target and exert its bactericidal or bacteriostatic effect.
Numerous studies have demonstrated the synergistic effects of NMP with a wide range of antibiotics against various multidrug-resistant pathogens. When used in combination, NMP can significantly reduce the Minimum Inhibitory Concentration (MIC) of antibiotics, often restoring susceptibility in clinically resistant strains. researchgate.netnih.gov
Table 1: Synergistic Activity of NMP in Combination with Various Antibiotics Against Resistant Bacteria A significant effect is defined as a four-fold or greater reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of NMP.
| Pathogen | Antibiotic | NMP Concentration (mg/L) | Observation | Reference(s) |
| Escherichia coli (clinical isolates) | Levofloxacin (B1675101) | 100 | Significant MIC reduction in >50% of isolates. | researchgate.net |
| Escherichia coli (clinical isolates) | Linezolid (B1675486) | 100 | Significant MIC reduction in >50% of isolates. | researchgate.net |
| Enterobacter aerogenes (clinical isolates) | Levofloxacin | 100 | Significant MIC reduction in >50% of isolates. | nih.gov |
| Enterobacter aerogenes (clinical isolates) | Tetracycline (B611298) | 100 | Significant MIC reduction in >50% of isolates. | nih.gov |
| Enterobacter aerogenes (clinical isolates) | Chloramphenicol (B1208) | 100 | Significant MIC reduction in >50% of isolates. | nih.gov |
| Klebsiella pneumoniae (clinical isolates) | Levofloxacin | 100 | Significant MIC reduction in >50% of isolates. | nih.gov |
| Klebsiella pneumoniae (clinical isolates) | Tetracycline | 100 | Significant MIC reduction in >50% of isolates. | nih.gov |
| Citrobacter freundii (clinical isolates) | Linezolid | 100 | Consistent MIC reduction observed. | nih.gov |
| Salmonella Typhi (cadmium-adapted) | Ampicillin (B1664943) | 1/4 MIC | ~16-fold reduction in MIC. | nih.gov |
| Salmonella Typhi (cadmium-adapted) | Chloramphenicol | 1/4 MIC | ~16-fold reduction in MIC. | nih.gov |
| Mycobacterium abscessus | Ciprofloxacin (B1669076) | Sub-MIC | 5-fold decrease in MIC. | nih.gov |
| Mycobacterium abscessus | Clarithromycin | Sub-MIC | 5-fold decrease in MIC. | nih.gov |
This strategy of using NMP as an "antibiotic resistance breaker" is a cost-effective approach that could revive our existing antibiotic arsenal, extending the life of drugs that have become ineffective against MDR pathogens. researchgate.netjabonline.in
Elucidating the Full Spectrum of NMP's Mechanism of Action in Diverse Pathogens
While the primary mechanism of NMP is the inhibition of Resistance-Nodulation-Cell Division (RND) type efflux pumps like AcrAB-TolC in E. coli, emerging research indicates a more complex and multifaceted mode of action. nih.gov A comprehensive understanding of this full spectrum is crucial for its optimal development and application.
Recent studies have revealed that NMP also exhibits a secondary mechanism: membrane destabilization. frontiersin.orgnih.gov In pathogens like Klebsiella pneumoniae, NMP has been shown to disrupt the integrity of both the inner and outer bacterial membranes. frontiersin.orgresearchgate.net This disruption occurs rapidly, destabilizes the membrane potential, and may impair cellular energy production (ATP), which could, in turn, contribute to the inhibition of energy-dependent efflux pumps. frontiersin.orgnih.gov
Furthermore, NMP's activity extends beyond a single species. It has demonstrated effects in a range of pathogens, including members of the ESKAPE group (Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and other clinically relevant bacteria like Mycobacterium abscessus and Salmonella Typhi. nih.govjabonline.innih.govnih.govmdpi.com
The inhibitory effects of NMP are also linked to other critical bacterial processes. By inhibiting efflux pumps, which are involved in exporting biofilm-associated molecules, NMP can significantly reduce biofilm formation. nih.govfrontiersin.orgresearchgate.net Studies in K. pneumoniae and M. abscessus have shown that NMP treatment leads to reduced biofilm mass, a critical finding given that biofilms confer high levels of antibiotic tolerance. frontiersin.orgplos.orgnih.gov Future research should continue to explore these secondary effects and the full range of bacterial species and efflux pumps susceptible to NMP to fully harness its therapeutic potential.
Q & A
Q. What are the standard synthetic routes for 1-(1-Naphthylmethyl)piperazine, and how do reaction conditions influence yield and purity?
The synthesis involves nucleophilic substitution between piperazine and 1-chloromethylnaphthalene in tetrahydrofuran (THF) under reflux, followed by basification, extraction, and column chromatography for purification . Key factors affecting yield include solvent choice (e.g., THF vs. dimethyl sulfoxide), reaction time (6 hours in this case), and purification methods (e.g., solvent ratios in chromatography). Comparative studies with other piperazine derivatives suggest that steric hindrance from the naphthyl group may necessitate longer reaction times for complete substitution .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and Infrared (IR) spectroscopy are critical. In 1H NMR, aromatic protons from the naphthyl group (δ 7.2–8.5 ppm) and methylene protons adjacent to the piperazine ring (δ 2.5–3.5 ppm) are key markers. IR spectroscopy confirms C-N stretching vibrations (~1,250 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) . For novel derivatives, High-Resolution Mass Spectrometry (HRMS) is recommended to verify molecular ion peaks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different studies?
Contradictions often arise from variations in assay conditions (e.g., cell lines, concentrations) or compound purity. A systematic approach includes:
- Reproducibility checks : Repeating experiments under standardized conditions .
- Meta-analysis : Comparing data across studies while accounting for variables like solvent systems (e.g., DMSO vs. aqueous buffers) .
- Orthogonal assays : Validating activity using alternative methods (e.g., enzymatic vs. cell-based assays) .
Q. What computational chemistry approaches are suitable for predicting the receptor-binding affinity of this compound analogs?
Molecular docking (e.g., AutoDock Vina) and Density Functional Theory (DFT) calculations are widely used. Docking studies can model interactions with targets like serotonin receptors, while DFT optimizes the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity . For advanced applications, molecular dynamics simulations (50–100 ns trajectories) assess binding stability under physiological conditions .
Q. How does the naphthylmethyl substituent influence the compound’s physicochemical properties compared to other arylpiperazines?
The naphthyl group increases lipophilicity (logP > 3), enhancing blood-brain barrier permeability but reducing aqueous solubility. Steric effects from the fused aromatic ring may limit binding to flat receptor pockets, unlike smaller aryl groups (e.g., phenyl or chlorophenyl). Solubility can be improved via salt formation (e.g., hydrochloride salts) or co-solvent systems (e.g., PEG-400/water) .
Methodological Guidance
Q. What strategies are recommended for optimizing the synthetic yield of this compound in scale-up experiments?
- Catalyst screening : Test palladium or nickel complexes to accelerate coupling reactions .
- Solvent optimization : Replace THF with acetonitrile for higher boiling points and improved reaction control .
- In-line purification : Use flash chromatography or recrystallization to reduce losses during scale-up .
Q. How should researchers validate the stability of this compound under physiological conditions for pharmacological studies?
Conduct accelerated stability studies:
- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Plasma stability : Assess metabolic breakdown in human plasma using LC-MS/MS .
- Light sensitivity : Store samples in amber vials to prevent photodegradation .
Data Interpretation and Conflict Analysis
Q. How can conflicting results in the antimicrobial activity of this compound analogs be reconciled?
Discrepancies may stem from differences in bacterial strains (Gram-positive vs. Gram-negative) or biofilm formation assays. Recommendations:
- Use standardized protocols like the Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC determinations.
- Quantify biofilm inhibition using crystal violet assays alongside viability tests .
Structural and Functional Insights
Q. What role does the piperazine ring conformation play in the biological activity of this compound?
The chair conformation of the piperazine ring minimizes steric clash with the naphthyl group, favoring interactions with flat binding sites (e.g., aromatic pockets in enzymes). Boat conformations, though less stable, may enhance binding to curved targets like G-protein-coupled receptors .
Q. Are there known metabolic pathways for this compound, and how can metabolites be identified?
Preliminary data suggest hepatic metabolism via cytochrome P450 (CYP3A4), producing hydroxylated naphthyl derivatives. Metabolite identification requires:
- In vitro assays : Liver microsomes or hepatocyte incubations.
- LC-HRMS : Detect and characterize metabolites with mass accuracy < 5 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
